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molecular formula C11H10N2O3 B1266969 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 91360-95-1

1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B1266969
M. Wt: 218.21 g/mol
InChI Key: BNYPOQLJBPNQOW-UHFFFAOYSA-N
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Patent
US05840732

Procedure details

To a suspension of 24.78 g (165 mmol) of benzylurea and 25 ml (165 mmol) of diethyl malonate in 84 ml of methanol, 40.2 ml (165 mmol) of a 4.1M sodium methylate solution was added at room temperature, followed by refluxing for 16 hours. After the reaction mixture was cooled, the solvent was distilled off. After the residue was dissolved in water and insoluble substances were filtered out, the filtrate was adjusted to pH 3-4 by adding concentrated hydrochloric acid. The resulting precipitate was collected by filtration, washed with water and n-hexane-diethyl ether and dried to yield 32.12 g (89.2%, white crystal) of the desired product.
Quantity
24.78 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]([NH2:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:12](OCC)(=[O:19])[CH2:13][C:14](OCC)=[O:15].C[O-].[Na+]>CO>[CH2:1]([N:8]1[C:14](=[O:15])[CH2:13][C:12](=[O:19])[NH:11][C:9]1=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
24.78 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)N
Name
Quantity
25 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
84 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
After the residue was dissolved in water
FILTRATION
Type
FILTRATION
Details
insoluble substances were filtered out
ADDITION
Type
ADDITION
Details
by adding concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water and n-hexane-diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(NC(CC1=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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